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Introduction

ICCB280, also known as Capmatinib (formerly INC280), is a potent and selective inhibitor of
the c-MET receptor tyrosine kinase. Dysregulation of the c-MET signaling pathway is implicated
in the progression of various cancers, making it a key therapeutic target. To enhance efficacy
and overcome potential resistance mechanisms, ICCB280 has been investigated in
combination with other targeted therapies. These application notes provide a comprehensive
overview of the preclinical and clinical findings for ICCB280 in combination with other
anticancer agents, along with detailed protocols for relevant experimental procedures.

Combination Therapy Data

The following tables summarize the available data for ICCB280 in combination with other
drugs, focusing on synergistic effects and clinical outcomes.

Preclinical Synergy

No specific quantitative preclinical data on IC50 values or combination indices were available in
the public domain at the time of this review. The information below is based on qualitative
descriptions of synergistic effects from published studies.
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Combination

Cancer Type

Cell Lines | Model

Observed Effect

ICCB280 + Buparlisib
(BKM120)

Glioblastoma

PTEN-null

glioblastoma cell lines

Synergy observed

ICCB280 + Buparlisib
(BKM120)

Glioblastoma

Human glioblastoma
xenograft with PTEN
mutation

Combination was
significantly more
efficacious than either

agent alone

ICCB280 + Gefitinib

Non-Small Cell Lung
Cancer (NSCLC)

EGFR-mutant, MET-
amplified/overexpressi

ng models

Preclinical activity

observed

ICCB280 + Trametinib

NSCLC

Preclinical models

Combination has the
potential to overcome
resistance to MET

inhibitors

Clinical Trial Outcomes

Table 1: ICCB280 and Bevacizumab in High-Grade Glioma
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Parameter

Value

Reference

Trial ID

NCT02386826

--INVALID-LINK--

Patient Population

64 patients with high-grade

glioma

[1]

Recommended Phase Il Dose
(RP2D)

400 mg ICCB280 twice daily +

Bevacizumab

[1]

Overall Response

12 responders (2 Complete
Responses, 10 Partial

Responses)

[1]

Median Duration of Response

9.2 months

[1]

Case Study Outcome

A patient with MET-amplified
glioblastoma experienced

stable disease for 1.5 years.[2]

[3]

Table 2: ICCB280 and Gefitinib in EGFR-Mutated, MET-Dysregulated NSCLC

Parameter

Value

Reference

Trial ID

NCT01610336

--INVALID-LINK--

Patient Population

Patients with EGFR-mutated,
MET-dysregulated NSCLC
who progressed on EGFR-TKI
therapy

[4]

Overall Response Rate (ORR)

27% (across Phase Ib/Il)

[4]

ORR in High MET
Amplification (Gene Copy
Number = 6)

47%

[4]

Conclusion

A promising treatment option
for this patient population.[4][5]
[61[7]
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Signaling Pathways and Mechanisms of Action

The combination of ICCB280 with other targeted agents is designed to simultaneously inhibit
multiple oncogenic signaling pathways, thereby preventing compensatory mechanisms and
overcoming drug resistance.

ICCB280 and Buparlisib in Glioblastoma

ICCB280 targets the c-MET pathway, while buparlisib inhibits the PI3K/Akt pathway. In
glioblastoma with PTEN loss, both pathways are often constitutively active. Dual inhibition is
intended to provide a more comprehensive blockade of tumor cell proliferation and survival
signals.
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ICCB280 and Buparlisib signaling pathway.
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ICCB280 and Gefitinib in NSCLC

In NSCLC with EGFR mutations and MET amplification, tumor cells can become resistant to
EGFR inhibitors like gefitinib by activating the c-MET pathway as a bypass signaling route. The
combination of ICCB280 and gefitinib aims to block both the primary oncogenic driver (EGFR)
and the resistance pathway (c-MET).
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ICCB280 and Gefitinib signaling pathway.
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Experimental Protocols

The following are generalized protocols for key assays used to evaluate the efficacy of
ICCB280 in combination with other drugs. These should be optimized for specific cell lines and
experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of drug combinations on cell proliferation and viability.

Cell Viability Assay Workflow

TicelhliCCOoBD; Incubate for 48-72h |—#=| Add MTT reagent Incubate for 2-4h |—#=| Add solubilization solution
nnnnnnnnnn . or combination

Click to download full resolution via product page

Cell Viability Assay Workflow.

Materials:

o 96-well cell culture plates

o Complete cell culture medium

e ICCB280 and other drug(s) of interest

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Solubilization solution (e.g., DMSO or 0.01 M HCI in 10% SDS)
e Microplate reader

Protocol:
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o Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100
uL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

o Drug Treatment: Prepare serial dilutions of ICCB280, the second drug, and the combination
in complete medium. Remove the medium from the wells and add 100 pL of the drug-
containing medium. Include wells with vehicle control (e.g., DMSO).

 Incubation: Incubate the plate for 48-72 hours at 37°C.

e MTT Addition: Add 10 pL of MTT solution to each well and incubate for 2-4 hours at 37°C,
allowing for the formation of formazan crystals.

» Solubilization: Carefully remove the medium and add 100 pL of solubilization solution to each
well to dissolve the formazan crystals.

e Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Determine the IC50 values for each drug alone and in combination. The combination index
(CI) can be calculated using software like CompuSyn to determine if the interaction is
synergistic (Cl < 1), additive (ClI = 1), or antagonistic (CI > 1).

Western Blot Analysis for Signaling Pathway Modulation

This protocol is for assessing changes in protein expression and phosphorylation in response
to drug treatment.
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Western Blot Workflow.
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Materials:

6-well cell culture plates

ICCB280 and other drug(s) of interest

RIPA lysis buffer with protease and phosphatase inhibitors
BCA protein assay kit

SDS-PAGE gels

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-p-MET, anti-MET, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK,
and a loading control like GAPDH or 3-actin)

HRP-conjugated secondary antibodies
ECL (Enhanced Chemiluminescence) substrate

Chemiluminescence imaging system

Protocol:

Cell Treatment and Lysis: Seed cells in 6-well plates and treat with ICCB280, the second
drug, or the combination for the desired time. Wash cells with ice-cold PBS and lyse with
RIPA buffer.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE: Denature equal amounts of protein (20-30 pg) by boiling in Laemmli buffer and
load onto an SDS-PAGE gel.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
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e Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary
antibody for 1 hour at room temperature.

o Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands
using a chemiluminescence imaging system.

e Analysis: Quantify the band intensities and normalize to the loading control to determine the
relative changes in protein expression and phosphorylation.

Conclusion

The combination of ICCB280 with other targeted therapies represents a promising strategy to
enhance anti-cancer efficacy and overcome resistance. The provided data and protocols serve
as a valuable resource for researchers and drug development professionals investigating the
potential of ICCB280-based combination therapies. Further preclinical studies are warranted to
quantify the synergistic effects and elucidate the underlying molecular mechanisms, which will
be crucial for the design of future clinical trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for the Combination
Use of ICCB280 (Capmatinib)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2679878#using-icch280-in-combination-with-other-
drugs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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